Cas no 2091741-71-6 (7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde)

7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Benzofurancarboxaldehyde, 2,3-dihydro-7-hydroxy-
- 7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde
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- MDL: MFCD30619530
- インチ: 1S/C9H8O3/c10-5-7-2-1-6-3-4-12-9(6)8(7)11/h1-2,5,11H,3-4H2
- InChIKey: CLSAWSJCZYVFDR-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(O)C(C=O)=CC=C2CC1
7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264658-1.0g |
7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde |
2091741-71-6 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-264658-1g |
7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde |
2091741-71-6 | 1g |
$0.0 | 2023-09-14 |
7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde 関連文献
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1. Book reviews
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2. Book reviews
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehydeに関する追加情報
7-Hydroxy-2,3-Dihydro-1-Benzofuran-6-Carbaldehyde: A Comprehensive Overview
7-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS No. 2091741-71-6) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, also referred to as benzofuran derivative with hydroxyl and aldehyde groups, belongs to the broader category of furan derivatives, which are known for their unique chemical properties and biological activities. The molecule's structure consists of a benzofuran ring system with hydroxyl (-OH) and aldehyde (-CHO) functional groups, making it a versatile compound with potential applications in drug discovery and material science.
Recent studies have highlighted the biological activities of 7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde, particularly its antioxidant properties and anti-inflammatory effects. Researchers have explored its ability to scavenge free radicals, which are harmful molecules that can damage cells and contribute to aging and diseases such as cancer and neurodegenerative disorders. The presence of the hydroxyl group in the molecule plays a crucial role in its antioxidant activity, as it can donate electrons to neutralize free radicals effectively.
In addition to its antioxidant properties, this compound has shown promise in anti-inflammatory applications. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases. The aldehyde group in 7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory processes. These findings suggest that the compound could be a potential candidate for developing novel anti-inflammatory drugs.
The synthesis of 7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde involves a multi-step process that typically begins with the preparation of the benzofuran skeleton. One common approach is the cyclization of appropriate aldehydes or ketones with hydroxyl-containing precursors under acidic or basic conditions. The exact synthetic pathway may vary depending on the starting materials and reaction conditions, but the goal is to achieve high purity and yield of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and energy consumption.
Another area of interest for 7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde is its potential as a building block in organic synthesis. Its unique structure allows for further functionalization, enabling the creation of more complex molecules with diverse biological activities. For instance, researchers have explored its use in constructing heterocyclic compounds with improved pharmacokinetic properties, such as better absorption and bioavailability. These studies underscore the importance of this compound as a versatile intermediate in drug discovery.
From a pharmacological perspective, 7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde has shown potential in targeting various disease states. For example, its ability to modulate cellular signaling pathways involved in cancer progression has been investigated. The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its role as a potential anticancer agent. Furthermore, its anti-proliferative activity against tumor cells highlights its potential for developing targeted therapies with fewer side effects compared to conventional chemotherapy.
The study of benzofuran derivatives like 7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde has also extended into materials science. Due to their aromaticity and conjugated systems, these compounds exhibit interesting electronic properties that make them suitable for applications in organic electronics. For instance, they can be used as semiconducting materials in field-effect transistors (FETs) or as components in light-emitting diodes (LEDs). Recent research has focused on optimizing their electronic properties through structural modifications, paving the way for their integration into next-generation electronic devices.
In conclusion, 7-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS No. 2091741-71-) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure endows it with diverse biological activities and electronic properties that make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new applications and mechanisms of action for this compound
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